molecular formula C8H6N2O2 B061282 5-(Pyridin-4-yl)isoxazol-3-ol CAS No. 167414-97-3

5-(Pyridin-4-yl)isoxazol-3-ol

Cat. No. B061282
M. Wt: 162.15 g/mol
InChI Key: LBCRGQZYIIPZMC-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)isoxazol-3-ol is a chemical compound with the molecular formula C8H6N2O2. It is a member of the isoxazole class of compounds, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

Isoxazoles, including 5-(Pyridin-4-yl)isoxazol-3-ol, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 5-(Pyridin-4-yl)isoxazol-3-ol consists of a pyridine ring attached to an isoxazole ring . The isoxazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Isoxazoles, including 5-(Pyridin-4-yl)isoxazol-3-ol, can undergo a variety of chemical reactions. For instance, the presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Future Directions

Isoxazoles, including 5-(Pyridin-4-yl)isoxazol-3-ol, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

5-pyridin-4-yl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRGQZYIIPZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)isoxazol-3-ol

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